molecular formula C10H9ClO2 B1346357 2-(4-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 90940-40-2

2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No. B1346357
CAS RN: 90940-40-2
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H9ClO2 . It has a molecular weight of 196.63 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)cyclopropanecarboxylic acid” can be represented by the SMILES string OC(=O)C1CC1c2ccc(Cl)cc2 . The InChI code for this compound is 1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 346.9±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 62.4±3.0 kJ/mol . The flash point is 163.6±27.9 °C . The index of refraction is 1.613 . The molar refractivity is 49.3±0.3 cm3 .

Scientific Research Applications

1. Herbicidal and Fungicidal Activity

Cyclopropanecarboxylic acid derivatives, including those related to 2-(4-chlorophenyl)cyclopropanecarboxylic acid, have been investigated for their herbicidal and fungicidal activities. Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and found that some derivatives exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

2. Chiral Intermediate SynthesisGuo et al. (

  • researched the development of an enzymatic process to synthesize (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process also involved the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, indicating the potential use of cyclopropanecarboxylic acid derivatives in pharmaceutical synthesis (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

3. Acaricidal Activities

Lu Sheng (2004) synthesized compounds from α-hydroxylaryl phosphorates with 2-(4-chlorophenyl)-3-methyl-butyl chloride and found that some of these compounds had considerable acaricidal activities, demonstrating another potential application in pest control (Sheng, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It may cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It reacts violently with water .

properties

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXJKBNUJJIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920048
Record name 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)cyclopropanecarboxylic acid

CAS RN

90940-40-2
Record name 90940-40-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Record name 90940-40-2
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Synthesis routes and methods I

Procedure details

Ethyl 2-(4-chlorophenyl)-cyclopropanecarboxylate (0.210 g, 0.935 mmol) was placed in a 50 ml flask and dissolved in EtOH (5 ml). NaOMe in MeOH (25%, 0.808 g, 3.74 mmol) was added to the mixture. The mixture was heated for 17 hours under reflux and then concentrated. The residue was dissolved in MeOH (10 ml), and 1M solution of LiOH—H2O (3.74 ml, 3.74 mmol) was added. The methanol was removed under reduced pressure. The residue was diluted with water (10 ml) and washed with EtOAc (10 ml). The aqueous layer was acidified by 1N HCl (10 ml) to pH 1 and a solid precipitated out of solution. The mixture was extracted with EtOAc (3×10 ml) and the combined extracts were dried over MgSO4, filtered, and concentrated to provide 181 mg of the title compound as a solid (98%). The crude solid was used in the next step without further purification.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.808 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-chloro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.3 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Citations

For This Compound
9
Citations
C Kaiser, BM Lester, CL Zirkle, A Burger… - Journal of Medicinal …, 1962 - ACS Publications
A series of analogs and derivatives of 2-phenylcyclopropylamine has been pre-pared in order to study relationships between chemical structure and monoamine oxidase inhibiting …
Number of citations: 75 pubs.acs.org
MH Ghasemi, E Kowsari - Research on Chemical Intermediates, 2016 - Springer
An efficient synthesis of cyclopropanecarboxylic acids using copper chromite spinel nanoparticles and basic ionic liquid is described. In this study, a relatively simple method starting …
Number of citations: 8 link.springer.com
MX Wang, GQ Feng - New Journal of Chemistry, 2002 - pubs.rsc.org
Rhodococcus sp. AJ270, a powerful and versatile nitrile hydratase/amidase containing microbial whole-cell system, catalyzed the enantioselective hydrolysis of both racemic trans- and …
Number of citations: 46 pubs.rsc.org
CG Hamaker, JP Djukic, DA Smith, LK Woo - Organometallics, 2001 - ACS Publications
Catalytic systems derived from [Os(TTP)] 2 or Fe(TTP) (TTP = 5,10,15,20-tetra-p-tolylporphyrinato) are extremely efficient at converting styrenes and diazo reagents to cyclopropanes in …
Number of citations: 73 pubs.acs.org
S Iwasa, S Tsushima, K Nishiyama, Y Tsuchiya… - Tetrahedron …, 2003 - Elsevier
As a C 2 symmetric hydrophilic chiral ligand, a series of 2,6-bis(oxazolinyl)-pyridines (pyboxs) bearing a hydroxyalkyl group on the oxazoline ring has been synthesized from readily …
Number of citations: 55 www.sciencedirect.com
AZ Kadzhaeva, EV Trofimova, AN Fedotov… - Chemistry of …, 2009 - Springer
Esters of 2-arylcyclopropanecarboxylic acids react with nitrous acid generated in situ with regioselective insertion of the nitrosyl cation into the cyclopropane ring. Depending on the …
Number of citations: 5 link.springer.com
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com
SLR Ellison, SL Gregory - Analytica chimica acta, 1998 - Elsevier
Identification by spectroscopic matching is important in commercial and forensic analysis. The occurrence of chance matches of target infrared spectra is investigated by …
Number of citations: 10 www.sciencedirect.com
M Schinnerl, C Böhm, M Seitz, O Reiser - Tetrahedron: Asymmetry, 2003
Number of citations: 0

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